molecular formula C17H20N4O2 B2989811 (2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(furan-2-yl)prop-2-enamide CAS No. 2097940-13-9

(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2989811
CAS No.: 2097940-13-9
M. Wt: 312.373
InChI Key: XWGKKNCMTHEOLQ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(furan-2-yl)prop-2-enamide ( 2097940-13-9) is an organic compound of significant interest in pharmaceutical and medicinal chemistry research due to its unique hybrid molecular structure . This compound features a tetrahydroquinazoline core, a privileged scaffold in drug discovery, linked via an amide bond to a (2E)-3-(furan-2-yl)prop-2-enamide chain . The specific (2E)-configuration of the propenamide linker provides a defined stereochemistry, which is critical for selective interactions with biological targets such as proteins and enzymes . The presence of the dimethylamino group enhances the molecule's properties as a key pharmacophore, a feature common in many FDA-approved drugs due to its ability to influence solubility and target binding . Researchers are exploring this compound as a key intermediate in the synthesis of more complex molecules with potential bioactive properties . Its structural characteristics, combining multiple heterocyclic systems, make it a versatile building block for developing novel therapeutic agents. This product is intended for research applications in a controlled laboratory environment and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-21(2)17-18-11-12-10-13(5-7-15(12)20-17)19-16(22)8-6-14-4-3-9-23-14/h3-4,6,8-9,11,13H,5,7,10H2,1-2H3,(H,19,22)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGKKNCMTHEOLQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(furan-2-yl)prop-2-enamide, a derivative of tetrahydroquinazoline, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Research indicates that tetrahydroquinazoline derivatives can inhibit human topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent .
  • Antimicrobial Properties : Some studies have suggested that related compounds exhibit antibacterial activity against Gram-positive bacteria, indicating a possible role in treating infections .

Biological Activity Overview

Activity Target/Mechanism Reference
AnticancerInhibition of topoisomerase II
AntimicrobialActivity against Gram-positive bacteria
Neurological effectsPotential modulation of neurotransmitter receptors

Case Studies and Research Findings

  • Anticancer Activity : A study focused on the synthesis and evaluation of tetrahydroquinazoline derivatives demonstrated that these compounds could induce apoptosis in various cancer cell lines through topoisomerase II inhibition. The synthesized derivatives showed significant cytotoxicity with IC50 values in the low micromolar range .
  • Antimicrobial Evaluation : Another research effort evaluated the antibacterial properties of related tetrahydroquinazoline compounds. The results indicated that certain derivatives exhibited notable activity against both resistant and sensitive strains of bacteria, suggesting their potential as new antimicrobial agents .
  • Neuropharmacological Effects : The compound's structural similarity to known neuroactive agents suggests it may interact with neurotransmitter systems. Preliminary studies involving receptor binding assays indicated potential activity at G protein-coupled receptors (GPCRs), which play a critical role in neurological functions .

Comparison with Similar Compounds

Tetrahydroquinazoline Derivatives

The tetrahydroquinazoline core is structurally related to benzothiazole derivatives described in (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide). Key differences include:

  • Electron-Withdrawing Groups: The benzothiazole derivatives in feature trifluoromethyl groups, which enhance metabolic stability and lipophilicity compared to the dimethylamino group in the target compound.
  • Substituent Positioning : The acrylamide side chain in the target compound is positioned at the 6-position of the tetrahydroquinazoline, whereas benzothiazole derivatives in have acetamide groups at the 2-position.

Table 1: Structural Comparison of Heterocyclic Analogues

Compound Core Structure Substituents Molecular Weight (g/mol) LogP*
Target Compound Tetrahydroquinazoline Dimethylamino, Furan-acrylamide ~356.4 (estimated) ~2.1
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Trifluoromethyl, Phenylacetamide ~354.3 ~3.8
Compound 16 () Triazole-linked Fluorinated chain, Pyrimidinone ~1350.0 ~8.5

*LogP estimated using fragment-based methods.

Acrylamide-Containing Molecules

The acrylamide group in the target compound is analogous to the triazole-linked fluorinated chains in (Compound 16). However, the furan moiety introduces distinct electronic and steric effects:

  • Hydrogen Bonding : The furan oxygen may act as a hydrogen-bond acceptor, contrasting with the fluorinated chains in Compound 16, which prioritize hydrophobic interactions .
  • Synthetic Complexity : The target compound’s synthesis likely involves conjugate addition or amidation steps, whereas Compound 16 employs click chemistry for triazole formation .

Pharmacokinetic and Physicochemical Properties

Solubility and Stability

  • Metabolic Stability: The dimethylamino group in the target compound could undergo N-demethylation, whereas trifluoromethyl groups in analogues resist metabolic degradation.

Table 2: Physicochemical Properties

Property Target Compound N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Water Solubility (mg/mL) ~0.05 (predicted) ~0.01 (predicted)
Metabolic Sites Dimethylamino Trifluoromethyl (stable)
Hydrogen Bond Donors 2 1

Research Findings and Hypothetical Activity

For example:

  • The tetrahydroquinazoline core resembles ATP-competitive kinase inhibitors (e.g., gefitinib derivatives).
  • The acrylamide group could enable covalent binding to cysteine residues in kinase active sites, akin to ibrutinib .

Q & A

Q. What are the optimal synthetic routes for (2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(furan-2-yl)prop-2-enamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of this compound likely involves coupling a tetrahydroquinazoline core with a furan-containing propenamide moiety. Key steps include:
  • Core Preparation : Start with 5,6,7,8-tetrahydroquinazolin-6-amine derivatives. Protect reactive groups (e.g., dimethylamino) during functionalization to avoid side reactions .
  • Propenamide Synthesis : Use a Wittig or Horner-Wadsworth-Emmons reaction to generate the (2E)-configured α,β-unsaturated amide. Ensure stereochemical control via reaction temperature and catalyst selection (e.g., Pd-mediated coupling) .
  • Coupling Optimization : Test solvents (e.g., DMF, THF) and coupling agents (e.g., EDC/HOBt) to enhance yield. Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for the trans (E)-configured double bond (δ 6.5–7.5 ppm, coupling constant J ≈ 15–16 Hz). The furan protons appear as a triplet (δ 6.3–6.5 ppm), and tetrahydroquinazoline protons resonate at δ 1.5–3.0 ppm .
  • ¹³C NMR : Confirm the carbonyl (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .
  • IR : Identify amide C=O stretch (~1650 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., C₁₈H₂₂N₄O₂) with <2 ppm error .

Q. What preliminary biological assays are recommended to explore its bioactivity?

  • Methodological Answer :
  • Kinase Inhibition Screening : Use ADP-Glo™ assays against kinases (e.g., EGFR, VEGFR) due to the quinazoline scaffold’s known kinase-binding properties .
  • Antimicrobial Testing : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 1–100 µM concentrations .
  • Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .

Advanced Research Questions

Q. How does the stereochemistry of the propenamide moiety (2E vs. 2Z) influence target binding and bioactivity?

  • Methodological Answer :
  • Synthesis of Diastereomers : Prepare both E/Z isomers using stereoselective catalysts (e.g., chiral Pd complexes) and confirm geometry via NOESY .
  • Molecular Docking : Compare binding modes to kinase ATP pockets (e.g., EGFR PDB: 1M17). The E-configuration may enhance π-π stacking with phenylalanine residues .
  • Activity Correlation : Test isomers in kinase inhibition assays; E-isomers typically show 5–10x higher potency due to optimal spatial alignment .

Q. What strategies can resolve contradictions in SAR studies between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid degradation (e.g., furan oxidation). Introduce electron-withdrawing groups (e.g., CF₃) to improve stability .
  • Prodrug Design : Mask polar groups (e.g., amide) with ester prodrugs to enhance bioavailability. Test plasma hydrolysis rates .
  • PK/PD Modeling : Use compartmental models to correlate in vitro IC₅₀ with in vivo efficacy. Adjust dosing regimens based on AUC and Cₘₐₓ .

Q. How can computational methods guide the optimization of this compound’s selectivity against off-target proteins?

  • Methodological Answer :
  • QSAR Modeling : Train models on datasets of quinazoline derivatives to predict selectivity drivers (e.g., logP, H-bond acceptors) .
  • MD Simulations : Simulate binding dynamics (100 ns trajectories) to identify flexible regions causing off-target binding. Rigidify the tetrahydroquinazoline ring via methyl substitutions .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for key residue mutations (e.g., T790M in EGFR) to prioritize synthetic modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.